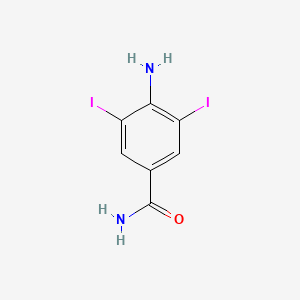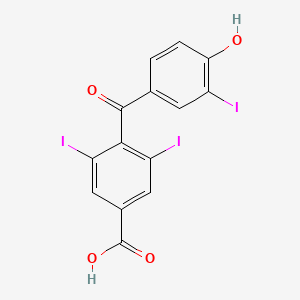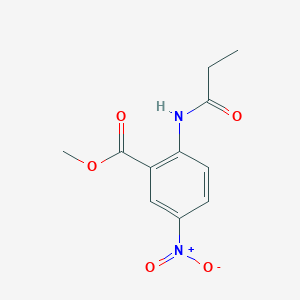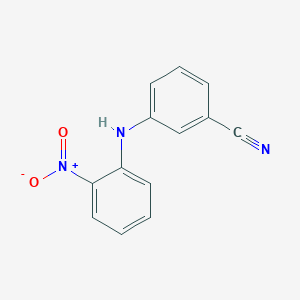
3-(2-Nitrophenylamino)benzonitrile
描述
3-(2-Nitrophenylamino)benzonitrile is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of a nitro group (-NO2) attached to a phenyl ring, which is further connected to an amino group (-NH2) and a benzonitrile moiety (-C≡N)
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Nitrophenylamino)benzonitrile typically involves the reaction of 2-nitroaniline with benzonitrile under specific conditions. One common method includes the use of a catalyst such as iron in a hydrochloric acid medium to facilitate the reduction of the nitro group to an amino group, followed by the formation of the benzonitrile linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are being explored to make the process more environmentally friendly .
化学反应分析
Types of Reactions
3-(2-Nitrophenylamino)benzonitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions
Reduction: Iron powder and hydrochloric acid are commonly used for the reduction of the nitro group.
Substitution: Reagents like nitric acid, sulfuric acid, and halogens (chlorine, bromine) are used for electrophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Major Products Formed
Reduction: The major product is 3-(2-Aminophenylamino)benzonitrile.
Substitution: Various substituted derivatives depending on the reagent used (e.g., 3-(2-Nitrophenylamino)-4-chlorobenzonitrile).
Oxidation: Products like 3-(2-Nitrosophenylamino)benzonitrile or 3-(2-Nitrophenylamino)benzoic acid.
科学研究应用
3-(2-Nitrophenylamino)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 3-(2-Nitrophenylamino)benzonitrile involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The benzonitrile moiety can participate in various binding interactions with proteins and enzymes, influencing their activity and function .
相似化合物的比较
Similar Compounds
2-Nitroaniline: Similar structure but lacks the benzonitrile moiety.
3-Aminobenzonitrile: Similar structure but lacks the nitro group.
2-Nitrobenzonitrile: Similar structure but lacks the amino group.
Uniqueness
3-(2-Nitrophenylamino)benzonitrile is unique due to the presence of both the nitro and amino groups on the aromatic ring, along with the benzonitrile moiety. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
属性
IUPAC Name |
3-(2-nitroanilino)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O2/c14-9-10-4-3-5-11(8-10)15-12-6-1-2-7-13(12)16(17)18/h1-8,15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYSMIVMVXNWFTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=CC=CC(=C2)C#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![disodium;2-[4-[(E)-[(4-sulfonatophenyl)hydrazinylidene]methyl]phenoxy]acetate](/img/structure/B8019166.png)
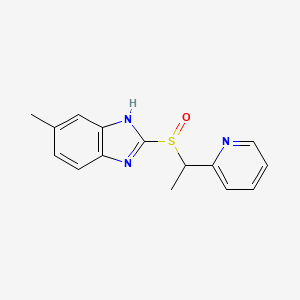
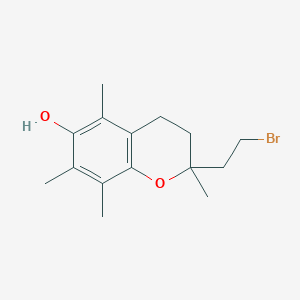
![(11Ar)-8,9-dimethoxy-2,3,4,6,11,11a-hexahydro-1H-benzo[b]quinolizin-2-amine](/img/structure/B8019185.png)
![1-[3-(tert-Butyldimethylsilanyloxy)phenyl]propan-1-one](/img/structure/B8019191.png)
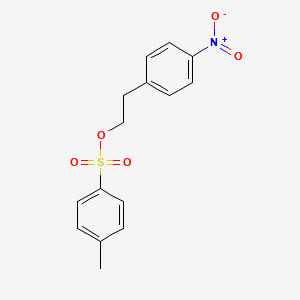
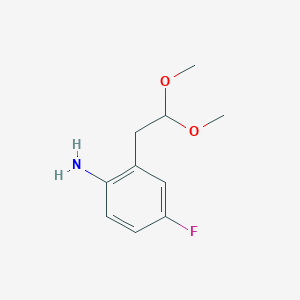
![ethyl 2-[(2E)-2-[[4-[2-(dimethylamino)ethoxy]phenyl]methylidene]hydrazinyl]-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B8019208.png)
![5-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]benzene-1,3-dicarboxylic acid](/img/structure/B8019213.png)
![N-[(E)-1-(1-benzothiophen-2-yl)ethylideneamino]aniline](/img/structure/B8019225.png)
![2-[[(3-Methyl-4-ethoxy-2-pyridyl)methyl]thio]-1H-benzimidazole](/img/structure/B8019228.png)
